![molecular formula C7H14N2 B13841061 Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate is a chemical compound that serves as an intermediate in the synthesis of hybrid antibacterial agents. It exhibits inhibitory activities towards DNA Polymerase-Topoisomerase. The molecular formula of this compound is C11H10D4F6N2O2, and it has a molecular weight of 324.26.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate typically involves multiple steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the development of antibacterial agents.
Medicine: It is involved in the synthesis of compounds that inhibit DNA Polymerase-Topoisomerase, which is crucial for antibacterial activity.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate involves its inhibitory effect on DNA Polymerase-Topoisomerase. This enzyme is essential for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the replication process, leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are used in various biomedical applications.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against FGFR1, 2, and 3, and are used in cancer research.
Uniqueness
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate is unique due to its specific inhibitory activity towards DNA Polymerase-Topoisomerase, making it a valuable intermediate in the synthesis of antibacterial agents.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
130.22 g/mol |
Nom IUPAC |
5,5,7,7-tetradeuterio-2,3,4,4a,6,7a-hexahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/i4D2,5D2 |
Clé InChI |
KSCPLKVBWDOSAI-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C1(C2CCCNC2C(N1)([2H])[2H])[2H] |
SMILES canonique |
C1CC2CNCC2NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


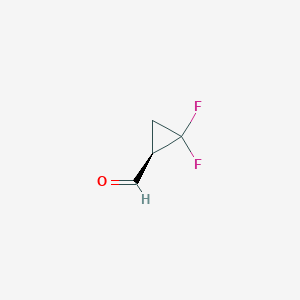

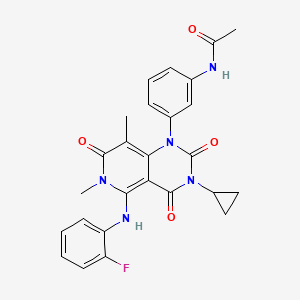
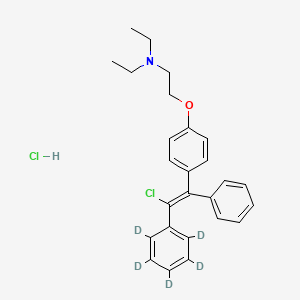
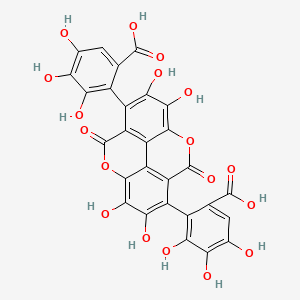
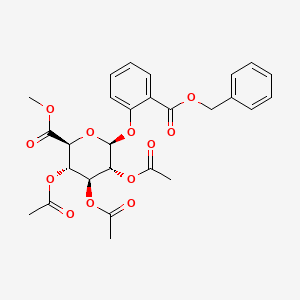

![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
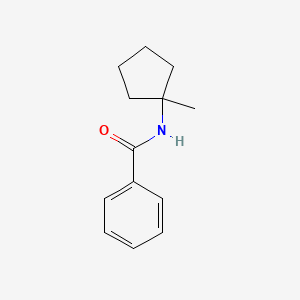
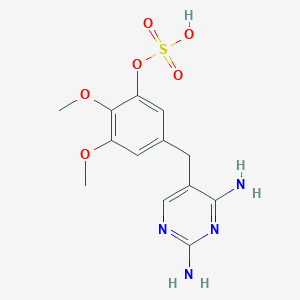
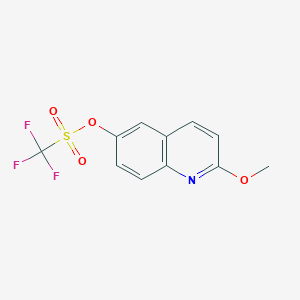
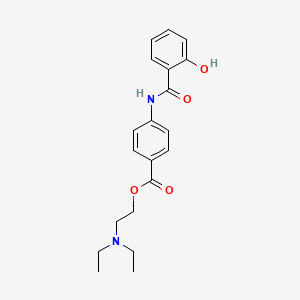
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
